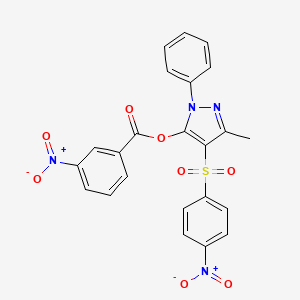

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate

Description

The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate (CAS: 851093-87-3) is a heterocyclic derivative featuring a pyrazole core substituted with a 3-nitrobenzoate ester, a 4-nitrophenylsulfonyl group, and a phenyl ring. Its molecular formula is C₂₃H₁₆N₄O₈S, with a molecular weight of 508.46 g/mol . Crystallographic studies of related pyrazole derivatives (e.g., ) highlight the role of substituents in dictating molecular conformation and intermolecular interactions .

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O8S/c1-15-21(36(33,34)20-12-10-18(11-13-20)26(29)30)22(25(24-15)17-7-3-2-4-8-17)35-23(28)16-6-5-9-19(14-16)27(31)32/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAPTLYWSYYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to form 1-phenyl-3-methyl-1H-pyrazole.

Sulfonylation: The pyrazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the sulfonylated pyrazole with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro groups present in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.

Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Reduction of Nitro Groups: Corresponding amines.

Reduction of Sulfonyl Group: Corresponding thiols.

Hydrolysis of Ester: Corresponding carboxylic acids.

Scientific Research Applications

Biological Applications

1. Antioxidant and Anti-inflammatory Properties

Research indicates that compounds with pyrazole structures often exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies suggest that the presence of nitro groups enhances these properties, making them potential candidates for therapeutic applications against oxidative stress-related diseases .

2. Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. The unique electronic properties conferred by the nitrophenyl and sulfonyl groups may influence cell signaling pathways involved in cancer progression. For instance, compounds similar to 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate have shown promise in inhibiting tumor growth in vitro .

3. Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them valuable in developing new antibiotics .

Material Science Applications

1. Nonlinear Optical Properties

Research has shown that pyrazole derivatives can exhibit significant nonlinear optical (NLO) properties due to their electronic structure. These properties make them suitable for applications in photonic devices, such as laser technology and optical switching .

2. Light Emission and Amplification

Due to their unique structural features, compounds like this compound may also be explored for light-emitting applications. Their ability to undergo photo-induced electron transfer can be harnessed for developing advanced materials in optoelectronics .

Case Studies

Several studies have documented the synthesis and application of pyrazole derivatives similar to this compound:

Mechanism of Action

The biological activity of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate is likely mediated through its interactions with specific molecular targets. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis in vivo, releasing active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Differences

Sulfonyl vs. Sulfanyl Groups

The sulfonyl group (-SO₂-) in the target compound enhances electron-withdrawing effects compared to sulfanyl (-S-) in analogs . This difference impacts reactivity and stability: sulfonyl derivatives are more resistant to oxidation and may exhibit stronger hydrogen-bonding interactions, as observed in crystallographic studies of related sulfonates .

Nitro Group Positioning

The 3-nitrobenzoate moiety in the target compound contrasts with the 2-nitrobenzoate in analogs (e.g., ID: C100-0084) .

Fluorinated vs. Nitrated Esters

Replacing nitro with difluoro substituents (e.g., 2,6-difluorobenzoate in ) introduces distinct electronic effects. Fluorine’s electronegativity increases polarity but reduces π-π stacking interactions, which could alter aggregation behavior in solid-state structures .

Implications of Substituent Variations

- Pharmacological Potential: Sulfonyl and nitro groups are common in protease inhibitors and kinase modulators (e.g., lansoprazole derivatives in ). The target compound’s sulfonyl group may enhance binding to hydrophobic pockets in enzymes .

- Crystallographic Behavior : Sulfonyl-containing compounds (e.g., ) often form denser crystal lattices due to stronger intermolecular interactions, as analyzed using SHELX and ORTEP software .

- Synthetic Accessibility : Analogs with sulfanyl groups (e.g., ) are synthesized via thiol-ene reactions, while sulfonyl derivatives require oxidation steps, increasing synthetic complexity .

Biological Activity

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by the presence of a pyrazole ring substituted with various functional groups. The structure can be represented as follows:

This molecular formula indicates the presence of nitro, sulfonyl, and ester functional groups, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer , antimicrobial , and anti-inflammatory agent.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrazole can inhibit cell proliferation in breast cancer cells through the induction of apoptosis and cell cycle arrest . The mechanism often involves the modulation of signaling pathways related to apoptosis and cell survival.

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives has revealed that they possess significant activity against a range of bacterial strains. A comparative analysis showed that compounds similar to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria . The presence of the nitrophenyl group is believed to enhance this activity by promoting interaction with bacterial cell membranes.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation . This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve multiple targets:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

- Enzyme Inhibition : Competitive inhibition of enzymes involved in inflammatory processes.

- DNA Interaction : Potential intercalation into DNA, leading to disruption of replication and transcription processes.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including our compound, against human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutics .

Study 2: Antimicrobial Screening

In a separate investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.